8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one
Description
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one is an organic compound that belongs to the class of benzoxepines. Benzoxepines are heterocyclic compounds containing a benzene ring fused to an oxepine ring. The presence of the 4-fluorophenyl group adds unique properties to this compound, making it of interest in various fields of scientific research.
Properties
IUPAC Name |
8-(4-fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO2/c17-13-6-3-11(4-7-13)12-5-8-14-15(18)2-1-9-19-16(14)10-12/h3-8,10H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPWJEPOFQBMIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=C(C=C2)C3=CC=C(C=C3)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the intramolecular cyclization of a precursor containing both the benzene and oxepine moieties. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities. The use of advanced techniques like microwave-assisted synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, resulting in therapeutic or biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(4-Fluorophenyl)-3,4-dihydro-2H-1-benzoxepin-5-one include other benzoxepines and fluorophenyl derivatives. Examples include:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 6-(4-Fluorophenyl)-pyrimidine-5-carbonitrile derivatives .
Uniqueness
What sets this compound apart is its unique combination of the benzoxepine structure with the 4-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
